Ethyl 4-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate
CAS No.:
Cat. No.: VC20199695
Molecular Formula: C23H24N4O5
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N4O5 |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | ethyl 4-[3-(2-methoxyphenyl)-4-oxoquinazoline-7-carbonyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C23H24N4O5/c1-3-32-23(30)26-12-10-25(11-13-26)21(28)16-8-9-17-18(14-16)24-15-27(22(17)29)19-6-4-5-7-20(19)31-2/h4-9,14-15H,3,10-13H2,1-2H3 |
| Standard InChI Key | GBXJPRALOZAHCK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC |
Introduction
Ethyl 4-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. It features a piperazine ring substituted with an ethyl ester group and a quinazoline moiety, which includes a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its structural complexity and potential biological activities.
Synthesis and Chemical Reactivity
The synthesis of Ethyl 4-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate typically involves multi-step synthetic routes. Common methods include reactions typical of piperazine derivatives and quinazoline compounds. The chemical reactivity can be explored through various reactions, such as substitution and condensation reactions, which are common in organic synthesis.
Biological Activities and Potential Applications
Research indicates that derivatives of quinazoline compounds often exhibit significant biological activities, particularly in pharmacological studies. Ethyl 4-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate has shown potential in various fields due to its complex structure and potential interactions with biological targets. Interaction studies often utilize techniques such as binding assays to evaluate its affinity for specific receptors or enzymes.
| Potential Application | Description |
|---|---|
| Pharmacological Studies | Exhibits potential biological activities |
| Medicinal Chemistry | Complex structure allows for diverse interactions |
| Biological Target Binding | Utilizes binding assays for affinity evaluation |
Comparison with Similar Compounds
Several compounds share structural similarities with Ethyl 4-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate. Notable examples include:
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Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-pyrimidine: Contains a pyrimidine core with a hydroxy group enhancing solubility.
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Ethyl 4-(2-methoxyphenyl)acetylpiperazine: Similar piperazine structure but with an acetate group providing different reactivity.
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2-Methoxyquinazoline derivatives: Quinazoline core similar, with varying substituents altering biological activity.
These comparisons highlight the unique aspects of Ethyl 4-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate, particularly its complex structural features and potential applications in medicinal chemistry.
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